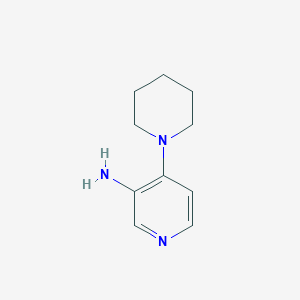

4-(Piperidin-1-yl)pyridin-3-amine

概述

描述

4-(Piperidin-1-yl)pyridin-3-amine is a heterocyclic organic compound with the molecular formula C10H15N3. It features a piperidine ring attached to a pyridine ring, making it a significant compound in medicinal chemistry and drug discovery . This compound is known for its diverse biological activities and is utilized in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-yl)pyridin-3-amine typically involves the reaction of 4-chloropyridine with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions: 4-(Piperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidine and pyridine derivatives, which are valuable intermediates in pharmaceutical synthesis .

科学研究应用

Biochemical Properties and Mechanism of Action

4-(Piperidin-1-yl)pyridin-3-amine is known to interact with several biological targets, primarily protein kinases. Its main action involves the inhibition of serine/threonine-protein kinase B-raf, which plays a crucial role in cell signaling pathways, particularly the phosphatidylinositol-3 kinase (PI3K) signaling pathway. The inhibition of this kinase leads to decreased cell proliferation and survival, making it a valuable compound for cancer research.

Biochemical Pathways

- Target: B-Raf kinase

- Mode of Action: Inhibition of kinase activity

- Pathway Impacted: PI3K signaling pathway

Scientific Research Applications

The compound's diverse applications can be categorized into several fields:

Chemistry

This compound serves as a building block in organic synthesis. Its unique structure allows for the creation of complex organic molecules, making it a valuable intermediate in synthetic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Preliminary studies suggest that it may have antibacterial effects.

- Anticancer Activity: It has shown promise in inhibiting the growth of various cancer cell lines, including breast and renal cancers .

Medicine

The compound is being investigated for its potential use in developing pharmaceuticals targeting neurological and psychiatric disorders. Its ability to modulate key signaling pathways makes it a candidate for further exploration in drug development.

Industry

In addition to its medicinal applications, this compound is utilized in producing agrochemicals and other industrial chemicals. Its versatility in chemical reactions enhances its value across different sectors.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

作用机制

The mechanism of action of 4-(Piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

相似化合物的比较

Piperidine: A simpler analog with a wide range of biological activities.

Pyridine: Another analog that serves as a fundamental building block in organic synthesis.

4-(3-Aminomethyl-phenyl)-piperidin-1-yl-(5-phenethyl-pyridin-3-yl)-methanone: A compound with similar structural features but different biological activities

Uniqueness: 4-(Piperidin-1-yl)pyridin-3-amine is unique due to its combined piperidine and pyridine moieties, which confer distinct chemical reactivity and biological properties. This dual functionality makes it a versatile compound in drug discovery and development .

生物活性

4-(Piperidin-1-yl)pyridin-3-amine, a compound featuring a piperidine ring and a pyridine moiety, has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antiproliferative, and potential therapeutic applications.

Antibacterial Properties

Research indicates that this compound exhibits moderate antibacterial activity against certain bacterial strains. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antibacterial agents.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiproliferative Activity

The compound has also been investigated for its antiproliferative effects on various cancer cell lines. Studies have shown that it can inhibit cell growth in HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines with varying degrees of potency.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.058 |

| A549 | 0.035 |

| MDA-MB-231 | 0.021 |

These findings indicate that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest, although the specific pathways remain to be elucidated .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit specific kinases involved in cellular signaling pathways, particularly those related to tumor growth and proliferation .

Case Study 1: In Vivo Efficacy

In a recent study, the compound was tested in vivo using mouse models with human tumor xenografts. The results demonstrated significant tumor growth inhibition at well-tolerated doses, supporting its potential as an anticancer agent .

Case Study 2: Larvicidal Activity

Another area of investigation has been the larvicidal activity against Anopheles arabiensis larvae. Compounds derived from this compound exhibited notable effectiveness in controlling mosquito populations, which is crucial for malaria prevention efforts .

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 4-(Piperidin-1-yl)pyridin-3-amine in laboratory settings?

- Methodological Answer : Prioritize hazard mitigation by referencing safety data sheets (SDS) for structurally similar amines (e.g., pyrrolidine/pyridine derivatives). Key steps include:

- Ventilation : Ensure fume hoods are used during synthesis or handling to avoid inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and eye protection. For spills, use chemical-resistant suits .

- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes; for ingestion, seek medical attention and provide SDS details .

Q. How should researchers design initial experiments to assess the compound’s reactivity?

- Methodological Answer : Begin with pre-experimental screening to identify reactive sites:

- Theoretical Modeling : Use computational tools (e.g., DFT calculations) to predict nucleophilic/electrophilic regions on the pyridine and piperidine moieties .

- Pilot Reactions : Test reactivity under mild conditions (e.g., room temperature, inert atmosphere) with common reagents (e.g., alkyl halides, acylating agents). Monitor via TLC or LC-MS .

Q. What are the foundational steps for synthesizing this compound?

- Methodological Answer :

- Route Selection : Opt for nucleophilic aromatic substitution (SNAr) between 3-aminopyridine and piperidine derivatives, using polar aprotic solvents (e.g., DMF) .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Verify purity via HPLC (>95%) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Apply a 2<sup>k</sup> factorial design to evaluate variables:

- Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (0–10 mol%).

- Responses : Yield, reaction time, byproduct formation. Use ANOVA to identify significant interactions .

- Example Table :

| Factor | Low Level | High Level | Effect on Yield |

|---|---|---|---|

| Temperature | 60°C | 100°C | +22% |

| Solvent | THF | DMF | +15% |

Q. What advanced spectroscopic techniques resolve structural ambiguities in piperidine-pyridine hybrids?

- Methodological Answer : Combine multi-modal characterization:

- NMR : Use <sup>13</sup>C-DEPT to distinguish quaternary carbons and NOESY for spatial proximity analysis of the piperidine ring .

- X-ray Crystallography : Resolve tautomeric forms or regioselectivity issues in crystalline derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <1 ppm error .

Q. How do researchers address contradictions in solubility data across solvent systems?

- Methodological Answer : Conduct controlled replication studies with standardized protocols:

- Solvent Series : Test solubility in water, DMSO, ethanol, and dichloromethane at 25°C. Use UV-Vis spectroscopy for quantification (λmax ~270 nm) .

- Statistical Analysis : Apply Grubbs’ test to identify outliers and assess batch-to-batch variability .

Q. What computational strategies predict biological activity or pharmacokinetic properties of derivatives?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with in vitro assays (e.g., CYP450 inhibition) .

- Molecular Dynamics (MD) : Simulate binding affinities to target proteins (e.g., kinases) using software like GROMACS or AMBER .

Q. Data Contradiction & Validation

Q. How should conflicting results in reaction yields be analyzed?

- Methodological Answer :

- Root-Cause Analysis : Compare catalyst sources (e.g., Pd/C vs. Raney Ni), moisture levels, or oxygen sensitivity .

- Cross-Lab Validation : Collaborate with independent labs to replicate conditions and validate reproducibility .

Q. Future Directions

Q. Can machine learning (ML) enhance the synthesis or application of this compound?

- Methodological Answer :

属性

IUPAC Name |

4-piperidin-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-8-12-5-4-10(9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBYYLKFVJMUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324957 | |

| Record name | 4-(Piperidin-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52311-36-1 | |

| Record name | 52311-36-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Piperidin-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。